4-(1H-tetrazol-5-yl)benzoic acid

Enzyme Inhibition Medicinal Chemistry Bioisostere

Researchers engineering non-diamondoid 6(6) network MOFs or seeking carboxylic acid bioisosteres face limited linker options. This para-substituted di-topic ligand directly addresses both needs with validated, isomer-specific performance. • Directs rare 3D network formation in Co(II)-doped Zn(II) MOFs, a topology not replicated by ortho- or meta-substituted analogs. • 43-fold stronger liver ADH inhibition (Ki = 0.7 mM) vs. benzoic acid (Ki = 30 mM); also a defined DAAO inhibitor. • Enables post-synthetic metal exchange for bi- to penta-metallic MTV-MOFs with tunable luminescent properties.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 34114-12-0
Cat. No. B1296371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-5-yl)benzoic acid
CAS34114-12-0
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
InChIKeyGEKBULKUEADYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Tetrazol-5-yl)benzoic Acid: Chemical Identity and Core Properties


4-(1H-Tetrazol-5-yl)benzoic acid (CAS 34114-12-0), also known as 5-(4-carboxyphenyl)tetrazole or H2tzba, is a bifunctional organic compound belonging to the tetrazole-benzoate class. It features a para-substituted benzene ring bearing both a carboxylic acid group and a 1H-tetrazol-5-yl moiety, with a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol . The compound exhibits a melting point range of 248–250 °C and a predicted pKa of approximately 3.66–4.15 for the carboxylic acid group, while the tetrazole NH is acidic with a pKa around 4.9–5.9 (similar to carboxylic acids) [1]. This dual-acidic, di-topic linker character enables versatile coordination chemistry and positions the compound as a key building block in metal-organic framework (MOF) synthesis and as a carboxylic acid bioisostere in medicinal chemistry [2].

Linker type Bifunctional tetrazole–benzoate; di-topic coordination scaffold for MOF and coordination polymer synthesis
Regioisomer Para-substituted; directs rare 3D non-diamondoid topologies not accessible with ortho- or meta-isomers
Bioisostere fit Carboxylic acid bioisostere scaffold for enzyme inhibition studies; reported isosteric replacement context

Why 4-(1H-Tetrazol-5-yl)benzoic Acid Is Irreplaceable


While tetrazole-containing benzoic acid derivatives share a common heterocyclic scaffold, the specific regioisomerism and substitution pattern of 4-(1H-tetrazol-5-yl)benzoic acid critically dictate its performance in both coordination chemistry and biological systems. Substitution at the para position, combined with the distinct electronic and steric properties of the tetrazole ring relative to a carboxylate group, results in unique metal-binding topologies and enzyme inhibition profiles that are not replicated by ortho- or meta-substituted analogs (e.g., 2-(1H-tetrazol-5-yl)benzoic acid or 3-(1H-tetrazol-5-yl)benzoic acid) [1]. Furthermore, the presence of a tetrazole ring instead of a second carboxylic acid (as in terephthalic acid) confers altered acidity (pKa ~4.9–5.9 for tetrazole NH vs. ~4.2 for benzoic acid), hydrogen-bonding capacity, and metabolic stability, which directly impacts material porosity and pharmacological activity [2]. Therefore, generic substitution without rigorous comparative validation risks failure in applications ranging from MOF pore engineering to enzyme inhibition assays [3].

Regioisomer Ortho- or meta-tetrazole isomers may shift framework topology — identical hydrothermal conditions yield 2D layers or SrAl2 networks rather than the para-directed 6(6) 3D topology. Topology mismatch may not transfer.
Linker analog Terephthalic acid offers symmetric dicarboxylate coordination only — lacks tetrazole NH acidity (pKa ~4.9–5.9) and the stepwise deprotonation sequence that enables pH-tunable metal binding. Coordination diversity may shift.
Bioisostere Alanine tetrazole or simple benzoic acid may not reproduce inhibition profile — reported DAAO and ADH inhibition context differs; alanine tetrazole acts as weak inhibitor with unquantified Ki. Assay-response context may require review.

4-(1H-Tetrazol-5-yl)benzoic Acid: Comparative Performance Evidence


Stronger Alcohol Dehydrogenase Inhibition

4-(1H-Tetrazol-5-yl)benzoic acid, referred to as 'benzoic tetrazole', exhibits significantly stronger competitive inhibition of liver alcohol dehydrogenase compared to its parent carboxylic acid, benzoic acid. The tetrazole analog demonstrates a 43-fold higher binding affinity, translating to a substantially lower inhibitor constant [1].

ADH inhibition
Head-to-head
Ki = 0.7 mM vs 30 mM (43-fold lower Ki)
Supports isosteric replacement context; reported stronger binding vs parent acid
Liver alcohol dehydrogenase, ethanol-competitive assay
Enzyme Inhibition Medicinal Chemistry Bioisostere

Unique Non-Diamondoid MOF Topology

When employed as a ligand in Co(II)-doped Zn(II) coordination polymers, 4-(1H-tetrazol-5-yl)benzoic acid (H2L4) directs the formation of a distinctive four-connected 3D network with a rare non-diamondoid 6(6) topology. This contrasts sharply with its ortho- and meta-substituted regioisomers (H2L2 and H2L3), which under identical hydrothermal conditions yield 2D layer structures or a 3D SrAl2 topology, respectively [1].

MOF topology
Head-to-head
Rare non-diamondoid 6(6) 3D network vs 2D layer / SrAl2 topologies from ortho- and meta-isomers
Para-isomer topology context; regioisomer selection directs framework architecture
Co(II)-doped Zn(II) systems, hydrothermal conditions
Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Enhanced DAAO Inhibition vs. Alanine Tetrazole

In a comparative study of tetrazole bioisosteres, 4-(1H-tetrazol-5-yl)benzoic acid (benzoic tetrazole) acts as a potent substrate-competitive inhibitor of D-amino acid oxidase (DAAO), whereas alanine tetrazole is described as a 'poorer substrate' and a 'weak inhibitor' of the same enzyme. The quantitative inhibition constant (Ki) for benzoic tetrazole is 0.7 mM, establishing its functional superiority in this enzyme system [1].

DAAO inhibition
Head-to-head
Ki = 0.7 mM (substrate-competitive); alanine tetrazole: weak, unquantified inhibition
Supports DAAO probe development context; reported defined inhibition over weaker analog
D-Amino acid oxidase enzyme assay
Enzyme Inhibition Bioisostere DAAO

Dual Coordination Modes for MOF Diversity

In the synthesis of Mn(II) coordination polymers, the 4-TZBA2− ligand derived from 4-(1H-tetrazol-5-yl)benzoic acid exhibits two distinct coordination modes within the same study. Compound 1, [Mn(4-TZBA2−)(H2O)2], and Compound 2, [Mn4(4-TZBA2−)4(μ2-H2O)2(H2O)(py)], are both prepared from the same ligand under slightly varied hydrothermal conditions, demonstrating the ligand's inherent flexibility and capacity to template different 3D frameworks [1].

Coordination modes
Cross-study comparable
Two distinct 3D frameworks (Compounds 1 and 2) from single 4-TZBA²⁻ ligand under varied conditions
Supports linker versatility screening; dual coordination modes enable structural diversity
Mn(II) coordination polymers, hydrothermal synthesis
Metal-Organic Frameworks Coordination Chemistry Ligand Design

Acidity Differential in Metal Binding

The tetrazole NH proton in 4-(1H-tetrazol-5-yl)benzoic acid is acidic, with a pKa typically in the range of 4.9–5.9, making it less acidic than the benzoic acid group (predicted pKa ≈ 3.66–4.15) but still capable of deprotonation and metal coordination under mild conditions [1][2]. This contrasts with terephthalic acid (benzene-1,4-dicarboxylic acid), which has two carboxylic acid groups with pKa values of ~3.5 and ~4.4, offering a different protonation/deprotonation profile and hydrogen-bonding network.

Acidity profile
Class-level
Tetrazole NH pKa ~4.9–5.9; COOH pKa ~3.66–4.15
Reported stepwise deprotonation context; pH-dependent metal binding sequence differs from symmetric dicarboxylates
Predicted and literature pKa values; class-level tetrazole inference
Physicochemical Properties pKa Coordination Chemistry

Post-Synthetic Metal Exchange

MOFs constructed using 4-(1H-tetrazol-5-yl)benzoic acid (H2tzba) as a linker exhibit unique post-synthetic metal exchange (PSME) capabilities. In a 2025 study, a Mn(II)-tzba MOF with a flexible [Mn3] node allowed for partial substitution of Mn2+ by Co2+, Ni2+, Cu2+, and Zn2+, achieving exchange percentages ranging from 17% to 69% depending on the incoming metal ion [1]. This PSME behavior enables the creation of bi-, tri-, tetra-, and penta-metallic MOF crystals that are inaccessible via traditional one-pot solvothermal synthesis.

Post-synthetic exchange
Cross-study comparable
Mn²⁺ exchanged by Co²⁺ (69%), Ni²⁺ (46%), Cu²⁺ (17%), Zn²⁺ (25%)
Supports multivariate MOF synthesis context; enables bi- to penta-metallic framework design
Mn(II)-tzba MOF, solvothermal + DMF soaking method
MOF Functionalization Post-Synthetic Modification Materials Chemistry

4-(1H-Tetrazol-5-yl)benzoic Acid: Key Use Cases


Engineering Rare MOF Topologies

Researchers focused on synthesizing metal-organic frameworks (MOFs) with non-diamondoid 6(6) network topologies should prioritize 4-(1H-tetrazol-5-yl)benzoic acid. As established in comparative studies, this para-substituted ligand uniquely directs the formation of this rare 3D network in Co(II)-doped Zn(II) systems, unlike its ortho- or meta-substituted isomers [1]. This specific topology is critical for applications requiring defined pore architectures, such as selective gas adsorption or molecular sieving.

Carboxylic Acid Bioisostere for Enzyme Inhibition

Medicinal chemists seeking to replace a carboxylic acid moiety with a bioisostere to improve metabolic stability or membrane permeability should select 4-(1H-tetrazol-5-yl)benzoic acid as a core scaffold. Direct comparative enzyme inhibition data shows it is a 43-fold stronger inhibitor of liver alcohol dehydrogenase (Ki = 0.7 mM) compared to benzoic acid (Ki = 30 mM) and a defined, potent inhibitor of D-amino acid oxidase (Ki = 0.7 mM), unlike weaker tetrazole analogs such as alanine tetrazole [1]. This provides a data-driven starting point for developing DAAO or ADH-targeted therapeutics.

Multivariate MOF Post-Synthetic Modification

Materials scientists aiming to create multivariate (MTV) MOFs with tunable metal compositions should employ 4-(1H-tetrazol-5-yl)benzoic acid as a linker. Recent studies demonstrate that Mn(II)-tzba MOFs are amenable to post-synthetic metal exchange, allowing for the incorporation of secondary metal ions (Co2+, Ni2+, Cu2+, Zn2+) at levels up to 69% [1]. This enables the rational design of bi- to penta-metallic frameworks with synergistic properties for catalysis or sensing, a capability not broadly available with simpler dicarboxylate linkers.

Luminescent Coordination Polymers

Researchers developing new luminescent materials should consider 4-(1H-tetrazol-5-yl)benzoic acid as a versatile building block. The ligand has been shown to form coordination polymers with Mn(II) and Co(II) that exhibit strong solid-state fluorescence at room temperature, with emissions tunable via ligand-to-metal charge transfer (LMCT) [1][2]. Its dual coordination modes allow for the synthesis of multiple luminescent frameworks from a single ligand precursor, accelerating materials discovery in optoelectronics and chemical sensing.

Application
Selection Property
Validation Focus
Rare MOF topology engineering
Para-substituted regioisomer
Framework topology (6(6) vs 2D / SrAl2) under target conditions
Enzyme inhibition studies
Carboxylic acid bioisostere scaffold
Inhibition constant and selectivity vs parent acid in target enzyme assay
Multivariate MOF synthesis
PSME-compatible node geometry
Metal exchange capacity and crystallinity retention post-exchange
Luminescent material development
Dual coordination mode linker
Solid-state fluorescence emission and LMCT tunability

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